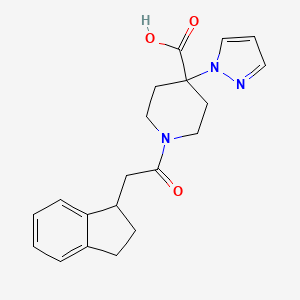

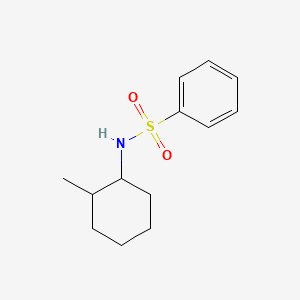

![molecular formula C21H15N3O2 B5350690 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350690.png)

3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives involves multiple steps, including condensation and cyclization reactions. A novel synthesis approach involves the one-pot synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes, showcasing the efficiency of using p-toluenesulfonic acid and phenyliodine diacetate for cyclization and oxidative dehydrogenation (Cheng et al., 2013). Another method highlighted the synthesis of 3-phenyl/pyridinyl derivatives of trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones, indicating the versatility in synthesizing quinazolinone derivatives (Nosova et al., 2012).

Molecular Structure Analysis

The quinazolinone ring system is approximately planar, with the dihedral angles between the rings indicating a flat structure conducive to stacking and intermolecular interactions. For instance, 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate shows a nearly planar quinazolinone ring system, demonstrating the structural rigidity and potential for π-π interactions (Liu et al., 2010).

Chemical Reactions and Properties

Quinazolinones can undergo various chemical reactions, including cyclization and nucleophilic substitution, to produce a wide array of derivatives with different properties. For example, the transition metal-free synthesis of fused quinazolinones from N-pyridylindoles under oxidative conditions highlights the compound's reactivity and the possibility of generating complex structures (Garia & Jain, 2019).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The single-crystal X-ray diffraction analysis of quinazolinone compounds reveals detailed insights into their crystalline architecture, showcasing the impact of hydrogen bonds and electrostatic interactions in forming two-dimensional network structures (Yong, 2005).

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including fluorescence and selective metal-ion-sensing abilities. For example, polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties have been observed in 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, demonstrating its potential in materials science and sensor technology (Anthony, 2012).

properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-17-10-8-16(9-11-17)24-20(12-7-15-4-3-13-22-14-15)23-19-6-2-1-5-18(19)21(24)26/h1-14,25H/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCLZIWQMPIBIC-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)C4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)C4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5350611.png)

![2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)

![N-{1-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]cyclopentyl}aniline](/img/structure/B5350658.png)

![methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5350660.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B5350665.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)

![1-(2-furoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5350720.png)

![2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5350722.png)

![N-ethyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5350726.png)